molecular formula C11H21NO2 B2508260 Tert-butyl 2-[(2R)-piperidin-2-YL]acetate CAS No. 1202040-37-6

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate

Cat. No. B2508260
M. Wt: 199.294
InChI Key: BDRXMXIQSCEXQG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research as a building block for the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of tert-butyl 2-[(2R)-piperidin-2-YL]acetate is not well understood. However, it is believed to act as a precursor for the synthesis of bioactive molecules that exert their effects through various mechanisms, including inhibition of enzymes, modulation of neurotransmitter release, and interaction with receptors.

Biochemical And Physiological Effects

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate does not have any known biochemical or physiological effects on its own. However, the bioactive molecules synthesized using this compound have been shown to have a wide range of effects, including inhibition of enzymes, modulation of neurotransmitter release, and interaction with receptors.

Advantages And Limitations For Lab Experiments

The advantages of using tert-butyl 2-[(2R)-piperidin-2-YL]acetate in lab experiments include its ease of synthesis, availability, and versatility as a building block for the synthesis of various bioactive molecules. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully elucidate its potential applications.

Future Directions

There are several future directions for research involving tert-butyl 2-[(2R)-piperidin-2-YL]acetate. One potential direction is the synthesis of novel bioactive molecules with improved potency and selectivity. Another direction is the investigation of the mechanism of action of the bioactive molecules synthesized using this compound. Additionally, the potential therapeutic applications of these molecules in the treatment of various diseases, such as Alzheimer's disease and epilepsy, warrant further investigation.

Synthesis Methods

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate can be synthesized using a variety of methods, including the reaction of tert-butyl acetoacetate with piperidine and subsequent acetylation of the resulting product. Another method involves the reaction of tert-butyl 2-bromoacetate with piperidine followed by deprotection of the resulting product. The synthesis of tert-butyl 2-[(2R)-piperidin-2-YL]acetate is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate is widely used in scientific research as a building block for the synthesis of various bioactive molecules. It has been used in the synthesis of potent inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Tert-butyl 2-[(2R)-piperidin-2-YL]acetate has also been used in the synthesis of compounds with anticonvulsant and anti-inflammatory activities.

properties

IUPAC Name

tert-butyl 2-[(2R)-piperidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXMXIQSCEXQG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate

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